N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride
Overview
Description
N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications . This compound, in particular, has shown promise in several scientific research areas due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation and subsequent hydrochloride salt formation . Industrial production methods often utilize efficient and scalable synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating parasitic infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring system allows it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparison with Similar Compounds
N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride is compared with other similar compounds such as:
N-ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride: This compound has a fluorine atom instead of a methyl group, which can alter its biological activity and chemical reactivity.
2-(5-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride: This compound lacks the ethyl group, which can affect its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-ethyl-2-(6-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.ClH/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12;/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLJYTVBDYIYHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(N1)C=C(C=C2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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